D-Glucono-1,5-lactone-13C6 chemical structure and properties
D-Glucono-1,5-lactone-13C6 chemical structure and properties
The following technical guide is structured to provide actionable, high-level scientific insight into D-Glucono-1,5-lactone-13C6, focusing on its unique utility in metabolic flux analysis and the critical physicochemical constraints governing its use.
Advanced Isotopic Tracers in Metabolic Flux Analysis
Chemical Identity & Structural Analysis
D-Glucono-1,5-lactone-13C6 (GDL-13C6) is the stable isotope-labeled analogue of D-glucono-1,5-lactone, a cyclic ester of D-gluconic acid.[1][2] In this isotopologue, all six carbon atoms are substituted with Carbon-13 (
Structural Specifications
-
Chemical Name: D-Glucono-1,5-lactone-1,2,3,4,5,6-
[1][2] -
Synonyms: D-Glucono-δ-lactone-13C6; Gluconic acid δ-lactone-13C6[1][2][3]
-
Molecular Formula:
[1] -
Molecular Weight: 184.09 g/mol (vs. 178.14 g/mol for unlabeled)
-
Solubility: Freely soluble in water; sparingly soluble in ethanol.[5]
Isotopic Signature & Detection
The uniform
-
Mass Spectrometry (MS): Appears as the
isotopologue. The mass shift (+6 Da) moves the signal well beyond the natural isotopic envelope of endogenous metabolites, ensuring high signal-to-noise ratio in flux analysis. -
NMR Spectroscopy: The
enrichment enables rapid acquisition of carbon-detected spectra (e.g., -HSQC) without the long accumulation times required for natural abundance samples.[1] Strong scalar coupling ( ) between adjacent labeled carbons allows for detailed isotopomer analysis, crucial for determining bond-breaking events in metabolic cycles.
Physicochemical Stability: The Hydrolysis Constraint
Critical Experimental Insight: The most common source of error in GDL-13C6 experiments is the failure to account for its spontaneous hydrolysis. Unlike glucose, GDL is chemically unstable in aqueous solution.
Upon dissolution in water, the lactone ring opens to form D-gluconic acid-13C6.[1] This reaction is:
-
pH Dependent: Rapid at alkaline pH; slower at acidic pH.
-
Temperature Dependent: Accelerated by heat.
-
Equilibrium Bound: It does not fully convert but reaches an equilibrium (approx. 55-60% gluconic acid at pH 7).[1]
Implication for Researchers: If you prepare a stock solution and let it sit on the bench for 60 minutes, you are no longer administering pure lactone; you are administering a mixture of lactone and free acid. This alters cellular uptake rates, as the lactone may enter via passive diffusion or specific transporters, while the anionic gluconate requires active transport (e.g., Gnt transporters in bacteria).
Visualization: Hydrolysis Kinetics & Equilibrium
Figure 1: The hydrolysis equilibrium of D-Glucono-1,5-lactone.[1][2] At physiological pH, the equilibrium shifts significantly toward the free acid form.
Applications in Metabolic Flux Analysis (MFA)
The primary utility of GDL-13C6 is its ability to bypass the glycolysis-PPP branch point .[1]
The "Bypass" Strategy
In standard
GDL-13C6 (or its hydrolysis product, gluconate) enters metabolism downstream of this split.
-
Entry: GDL hydrolyzes to Gluconate.[6]
-
Phosphorylation: Gluconate is phosphorylated by Gluconokinase (in bacteria/yeast) to form 6-Phosphogluconate (6-PG) .[1]
-
Commitment: 6-PG is the substrate for 6-Phosphogluconate Dehydrogenase (6PGDH), the committed step of the oxidative PPP.
By feeding GDL-13C6, researchers can force carbon flux directly into the PPP/Entner-Doudoroff pathways, effectively "silencing" the glycolytic input from the tracer. This allows for precise quantification of NADPH production rates and ribose synthesis without interference from upper glycolytic cycling.
Visualization: Metabolic Entry Point
Figure 2: GDL-13C6 enters metabolism at 6-Phosphogluconate, bypassing the Hexokinase/G6PDH regulatory node.[1][2] This isolates the oxidative PPP flux.[7]
Experimental Protocols
Preparation of Standard Solutions
To maintain the integrity of the lactone form, strict temperature and time controls are required.
| Parameter | Protocol Standard | Rationale |
| Solvent | Deionized Water (pH ~5.[1][2]5) | Neutral/Alkaline pH accelerates ring opening.[1][2] |
| Temperature | 4°C (Ice Bath) | Cold retards hydrolysis kinetics ( |
| Timing | Prepare immediately before use. | Half-life of GDL at pH 7.4/37°C is < 60 mins.[1][2] |
| Storage | Store solid at -20°C under desiccant. | Hygroscopic nature can induce hydrolysis in the solid state. |
Workflow: Metabolic Tracing in Cell Culture
-
Media Prep: Prepare glucose-free medium (or low-glucose, depending on experimental design).
-
Tracer Addition: Dissolve GDL-13C6 in cold PBS (pH 6.0) to create a 100 mM stock. Filter sterilize (0.22 µm).
-
Pulse: Add stock to culture media to reach final concentration (e.g., 5-25 mM).
-
Incubation: Incubate cells for the required steady-state time (typically 4-24 hours for steady-state MFA; minutes for kinetic flux profiling).
-
Quenching: Rapidly quench metabolism using cold methanol (-80°C) to stop enzymatic interconversion.
-
Extraction: Extract intracellular metabolites using chloroform/methanol/water phase separation.
-
Analysis: Analyze aqueous phase via LC-MS/MS or GC-MS (after derivatization). Look for M+6 enrichment in 6-Phosphogluconate, Ribose-5-Phosphate, and downstream glycolytic intermediates (Pyruvate M+3) if recycling occurs.[1][2]
Synthesis & Purity
Commercially available D-Glucono-1,5-lactone-13C6 is typically synthesized via the enzymatic oxidation of D-Glucose-13C6 .[1][2]
-
Reagents: D-Glucose-13C6 + Glucose Oxidase (Aspergillus niger) + Catalase.[1][2]
-
Reaction: Glucose +
Glucono-1,5-lactone + .[1][2] -
Purification: The reaction mixture is treated with catalase to remove peroxide. The product is crystallized from ethanol/water to ensure the lactone form is isolated rather than the free acid.
-
QC Check: Proton NMR in DMSO-
is preferred over for purity checks, as DMSO prevents in-tube hydrolysis during acquisition.[1][2]
References
-
Chemical Identity & Properties: National Center for Biotechnology Information. (2025).[8][9][10][11] PubChem Compound Summary for CID 7027, Gluconolactone. Retrieved from [Link][1]
-
Hydrolysis Kinetics: Pocker, Y., & Green, E. (1973). Hydrolysis of D-glucono-1,5-lactone. Journal of the American Chemical Society, 95(1), 113–119. Retrieved from [Link][1]
-
Metabolic Flux Analysis Applications: Antoniewicz, M. R. (2015). Methods and advances in metabolic flux analysis: a mini-review. Journal of Industrial Microbiology & Biotechnology, 42, 317–325. Retrieved from [Link]
-
Hyperpolarized 13C Probes: Merritt, M. E., et al. (2011). Hyperpolarized
-[1-13C]gluconolactone as a probe of the pentose phosphate pathway.[1][2] Journal of Biological Chemistry. Retrieved from [Link]
Sources
- 1. ECMDB: Gluconolactone (ECMDB00150) (M2MDB000057) [ecmdb.ca]
- 2. NP-MRD: Showing NP-Card for Gluconolactone (NP0000171) [np-mrd.org]
- 3. D-Glucono-1,5-lactone-13C6 | CymitQuimica [cymitquimica.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ams.usda.gov [ams.usda.gov]
- 6. Glucono-δ-lactone - Wikipedia [en.wikipedia.org]
- 7. Hyperpolarized δ-[1-13C]gluconolactone as a probe of the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. delta-Gluconolactone | C6H10O6 | CID 7027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
